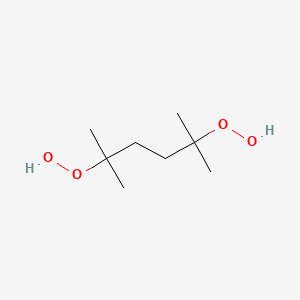

2,5-Dimethyl-2,5-dihydroperoxyhexane

Description

General Overview of Organic Peroxides in Radical Chemistry

Organic peroxides are a class of organic compounds that feature the peroxide functional group (R-O-O-R'). wikipedia.org When R' is a hydrogen atom, the compound is known as a hydroperoxide. wikipedia.org A defining characteristic of these molecules is the relatively weak oxygen-oxygen single bond. wikipedia.orgnumberanalytics.com This O-O bond has a bond dissociation energy of approximately 45–50 kcal/mol (190–210 kJ/mol), which is less than half the strength of C-C, C-H, and C-O bonds. encyclopedia.pub

This inherent instability is the key to their utility in radical chemistry. iloencyclopaedia.org Upon decomposition, typically induced by heat, the O-O bond undergoes homolytic cleavage, breaking apart to produce two free radicals (RO•). wikipedia.orgnumberanalytics.com These highly reactive species, with their unpaired electrons, can then initiate chemical reactions. iloencyclopaedia.org

In the context of polymer science, organic peroxides are widely employed as radical initiators. wikipedia.orgencyclopedia.pub The process begins when the peroxide decomposes into free radicals. These radicals then react with a monomer molecule, starting a chain reaction that successively links a large number of monomers to form a polymer. britannica.com This method, known as free-radical polymerization, is fundamental to the production of numerous plastics and resins, including acrylates, polyesters, and vinyl esters. wikipedia.orgiloencyclopaedia.org The choice of a specific peroxide initiator and the reaction temperature allows for the control of the polymerization rate. encyclopedia.pub

Specific Significance of Dihydroperoxides as Bifunctional Initiators

Dihydroperoxides, such as 2,5-dimethyl-2,5-dihydroperoxyhexane, represent a specialized class of organic peroxides that possess two hydroperoxy (-OOH) groups within a single molecule. This structural feature confers bifunctionality, meaning they can act as initiators at two distinct points. united-initiators.com Bifunctional and, more broadly, heterofunctional initiators are crucial tools in advanced polymer synthesis, particularly for creating complex macromolecular architectures like block copolymers. ugent.be

A bifunctional initiator can generate radicals at both ends of its molecular structure. This allows for the simultaneous or sequential growth of polymer chains from a central fragment. The primary advantage of this approach is the ability to synthesize polymers with specific, well-defined structures. For instance, they can be used to combine different types of polymerization mechanisms without requiring intermediate chemical transformation steps. ugent.be This capability has been instrumental in the design of novel polymeric materials for a wide range of technological applications. ugent.be The development of controlled radical polymerizations has further expanded the utility of such initiators, providing precise control over the synthesis of well-defined block copolymers. ugent.be

Historical Development and Evolution of Research on this compound

A significant challenge in this traditional synthesis route was the formation of cyclic byproducts, such as 2,2,5,5-tetramethyl-tetrahydrofuran, which could lead to poor yields and an impure final product. google.com Another disadvantage was the need to handle the diol reactant as a solid. google.comgoogle.com

Evolution in the research and production of DHHP has focused on overcoming these limitations to improve yield and simplify the manufacturing process. Later developments, detailed in patents, introduced alternative synthesis pathways. One such process involves the reaction of 2,5-dimethyl-1,5-hexadiene (B165583) with hydrogen peroxide in an acidic medium. google.comgoogle.com This method utilizes a liquid raw material, avoiding the technical complexities of solid handling and allowing for the production of DHHP in good yield. google.com this compound is recognized as an important intermediate product for manufacturing other peroxides used as crosslinking agents and highly active, bifunctional peresters. google.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈O₄ |

| Molecular Weight | 178.23 g/mol |

| Appearance | White wet solid |

| Melting Point | 105 °C |

| Boiling Point | 317 °C at 760 mmHg |

| Flash Point | 145.5 °C |

| Density | 1.058 g/cm³ |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

Data sourced from various chemical databases. echemi.comlookchem.comchemsrc.comchemicalbook.comnist.gov

Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydroperoxy-2,5-dimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4/c1-7(2,11-9)5-6-8(3,4)12-10/h9-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBAASVQPMTVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(C)(C)OO)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4 | |

| Record name | 2,5-DIMETHYL-2,5-DIHYDROPEROXY HEXANE, NOT MORE THAN 82% WITH WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLHEXANE DIHYDROPEROXIDE, WITH 18% OR MORE WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/587 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871881 | |

| Record name | 2,5-Dimethyl-2,5-dihydroperoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-dimethyl-2,5-dihydroperoxy hexane, not more than 82% with water appears as white wet solid. May float or sink in water. This solid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a water slurry., Dimethylhexane dihydroperoxide, with 18% or more water appears as white wet solid. May float or sink in water. This solid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a water slurry. | |

| Record name | 2,5-DIMETHYL-2,5-DIHYDROPEROXY HEXANE, NOT MORE THAN 82% WITH WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLHEXANE DIHYDROPEROXIDE, WITH 18% OR MORE WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/587 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1 at 68 °F (est) (USCG, 1999) | |

| Record name | 2,5-DIMETHYL-2,5-DIHYDROPEROXY HEXANE, NOT MORE THAN 82% WITH WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3025-88-5 | |

| Record name | 2,5-DIMETHYL-2,5-DIHYDROPEROXY HEXANE, NOT MORE THAN 82% WITH WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8565 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLHEXANE DIHYDROPEROXIDE, WITH 18% OR MORE WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/587 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethylhexane-2,5-dihydroperoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3025-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-2,5-dihydroperoxyhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroperoxide, 1,1'-(1,1,4,4-tetramethyl-1,4-butanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethyl-2,5-dihydroperoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylhexane 2,5-dihydroperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2,5 Dimethyl 2,5 Dihydroperoxyhexane

Synthesis from 2,5-Dimethylhexane-2,5-diol

The conversion of 2,5-Dimethylhexane-2,5-diol to 2,5-Dimethyl-2,5-dihydroperoxyhexane is a well-established method that proceeds through the reaction of the diol with hydrogen peroxide, typically in the presence of an acid catalyst. google.com

Acid-Catalyzed Peroxidation Mechanisms (e.g., Sulfuric Acid Catalysis)

The synthesis of this compound from 2,5-Dimethylhexane-2,5-diol is commonly achieved by reacting the diol with hydrogen peroxide using sulfuric acid as a catalyst. google.comgoogle.com The mechanism involves the protonation of the hydroxyl groups of the diol by the strong acid, which facilitates the nucleophilic attack of hydrogen peroxide, leading to the formation of the dihydroperoxy product. This acid-catalyzed reaction is a critical step in achieving the desired peroxide. google.com The process is typically carried out at controlled temperatures to ensure the stability of the peroxide product. google.com

Impact of Reactant Stoichiometry and Concentration on Reaction Outcome (e.g., Hydrogen Peroxide to Sulfuric Acid Molar Ratio)

The stoichiometry and concentration of the reactants, particularly the molar ratio of hydrogen peroxide to the acid catalyst, play a crucial role in the outcome of the reaction. A one-step process for preparing 2,5-dimethylhexane-2,5-dihydroperoxide involves adding sulfuric acid to a 60-70% hydrogen peroxide solution. google.com This initial mixture is carefully controlled at a temperature between -10° C and 10° C. google.com Subsequently, 2,5-dimethyl-2,5-dihydroxy hexane (B92381) is added to this mixture. google.com The careful control of reactant concentrations and temperature is essential for maximizing the yield and purity of the final product.

Process Optimization Strategies for Improved Yield and Purity

To enhance the yield and purity of this compound, several process optimization strategies have been developed. One patented method outlines a one-step process that involves the initial formation of a sulfuric acid-hydrogen peroxide mixture at low temperatures (-10° C to 10° C). google.com Following the addition of 2,5-dimethyl-2,5-dihydroxy hexane, the reaction temperature is raised to a range of 20° C to 50° C for a period of 5 minutes to 5 hours. google.com This temperature control strategy helps in forming a slurry containing the solid product, from which unreacted reactants and impurities can be subsequently removed. google.com Lowering the temperature of the slurry again to between -10° C and 10° C aids in the separation and purification of the solid this compound. google.com

Formation and Mitigation of By-products (e.g., 2,2,5,5-Tetramethyl-tetrahydrofuran)

A potential side reaction in the acid-catalyzed synthesis of this compound from the corresponding diol is the formation of by-products such as 2,2,5,5-tetramethyltetrahydrofuran. lookchem.com The formation of this cyclic ether can occur under the acidic reaction conditions. Careful control of reaction parameters, including temperature and reactant concentrations, is crucial to minimize the formation of such impurities and to favor the desired peroxidation reaction.

Synthesis from 2,5-Dimethyl-1,5-hexadiene (B165583)

An alternative and technically simpler approach for the synthesis of this compound involves the use of 2,5-Dimethyl-1,5-hexadiene as the starting material. google.com This method offers the advantage of using a liquid starting material, which can simplify the technical aspects of the production process compared to the solid diol. google.com

Acid-Mediated Addition of Hydrogen Peroxide to Olefinic Substrates

This synthetic route involves the reaction of 2,5-Dimethyl-1,5-hexadiene with hydrogen peroxide in an acidic medium. google.com The process capitalizes on the acid-mediated addition of hydrogen peroxide across the double bonds of the diene. The reaction is typically carried out in an acidic aqueous medium, and the temperature is maintained within a range of 0 °C to 60 °C, with a more specific range of 10 °C to 50 °C being particularly effective. google.com This method has been shown to produce good yields of this compound, generally at least 55% based on the starting diene. google.com

To facilitate the reaction between the olefin and the aqueous mixture of hydrogen peroxide and sulfuric acid, the addition of a small amount of a suitable emulsifier or a water-miscible solvent can lead to a rapid reaction to form the desired product. google.com

The following table provides an example of the reactant quantities used in this synthesis:

| Reactant | Amount (g) | Moles |

| Hydrogen Peroxide (60%) | 289 | 5.1 |

| Sulfuric Acid (72%) | 109 | 0.8 |

| 2,5-Dimethyl-1,5-hexadiene | 110 | 1 |

| Data derived from a patented synthesis process. google.com |

In a specific example of this process, 110 g of 2,5-dimethyl-1,5-hexadiene is metered into a mixture of 289 g of 60% hydrogen peroxide and 109 g of 72% sulfuric acid, with the temperature of the reaction mixture rising to 35 °C. google.com After the addition, the mixture is stirred at 45 °C for 2 hours. google.com Upon cooling to 20 °C, the precipitated this compound is separated by filtration and washed with water, resulting in a water-moist crystal powder with a yield of 56% based on the initial diene. google.com

Role of Emulsifiers in Reaction Kinetics and Efficiency

The synthesis of this compound from 2,5-dimethyl-1,5-hexadiene and hydrogen peroxide in an acidic aqueous medium presents a significant challenge due to the immiscibility of the organic olefin and the aqueous peroxide phases. Under normal conditions, the reaction between these two phases is extremely slow. To overcome this limitation and enhance reaction kinetics, emulsifiers or phase-transfer catalysts are employed. google.com

The addition of a suitable emulsifier facilitates the formation of a stable emulsion, dramatically increasing the interfacial surface area between the reactants. This allows for a rapid reaction to occur. Non-ionic oxyethylates of fatty alcohols or oxo-alcohols with 10 to 18 carbon atoms have been identified as effective emulsifiers for this process. google.com In a preferred method, the 2,5-dimethyl-1,5-hexadiene is added with stirring to an aqueous mixture already containing hydrogen peroxide, sulfuric acid, and the emulsifier. google.com This approach ensures that the olefin is immediately dispersed, promoting an efficient reaction and leading to the crystallization of the this compound product.

Alternatively, the use of a water-miscible organic solvent, such as triethyl phosphate, can also accelerate the reaction by creating a more homogeneous reaction environment. google.com Both methods—using emulsifiers or water-miscible solvents—are crucial for achieving high yields and making the synthesis industrially viable.

Table 1: Effect of Additives on the Synthesis via 2,5-Dimethyl-1,5-hexadiene

| Additive Type | Example | Role in Synthesis | Impact on Reaction |

|---|---|---|---|

| Emulsifier | Non-ionic oxyethylate of a C10-C18 fatty alcohol | Increases interfacial area between immiscible reactants | Accelerates reaction rate, enables high yield |

| Water-miscible Solvent | Triethyl phosphate | Creates a homogeneous reaction medium | Promotes rapid reaction and product formation |

Comparative Analysis of Synthetic Routes: Advantages and Disadvantages

Two primary synthetic routes have been established for the production of this compound. The traditional method involves the reaction of 2,5-dimethylhexane-2,5-diol with hydrogen peroxide, while a more recent approach utilizes 2,5-dimethyl-1,5-hexadiene as the starting material. google.com

Route 1: From 2,5-Dimethylhexane-2,5-diol

This conventional method involves reacting the solid diol with hydrogen peroxide in the presence of an acid catalyst, typically sulfuric acid. google.com A significant drawback of this process is the technical complexity associated with accurately metering a solid reactant into the liquid reaction mixture. google.com This can lead to challenges in process control and scalability.

Route 2: From 2,5-Dimethyl-1,5-hexadiene

This route involves the reaction of liquid 2,5-dimethyl-1,5-hexadiene with hydrogen peroxide in an acidic medium. google.com The primary advantage of this method is that the starting material is a liquid under the reaction conditions, which simplifies the technical process of dosing and handling compared to the solid diol. google.com This leads to a more straightforward and technically less demanding manufacturing process. Furthermore, this method can achieve good yields, typically 55% or higher, making it an attractive alternative to the diol-based synthesis. google.com

Table 2: Comparison of Synthetic Routes

| Feature | Route 1: From 2,5-Dimethylhexane-2,5-diol | Route 2: From 2,5-Dimethyl-1,5-hexadiene |

|---|---|---|

| Starting Material | 2,5-Dimethylhexane-2,5-diol | 2,5-Dimethyl-1,5-hexadiene |

| Physical State of Starting Material | Solid | Liquid |

| Key Advantage | Established, traditional method | Technically simpler handling and dosing of liquid reactant |

| Key Disadvantage | Technically complex solid-dosing required | Requires emulsifier or co-solvent for efficient reaction |

| Reported Yield | - | ≥ 55% |

Novel and Emerging Synthetic Approaches

While the established methods provide reliable pathways to this compound, research in organic peroxide synthesis is continually evolving towards greener, safer, and more efficient processes. These emerging approaches, while not yet specific to this particular dihydroperoxide in published literature, represent the future direction of the field.

Green Chemistry and Heterogeneous Catalysis: A major trend is the move towards "green chemistry." hilarispublisher.com This involves using environmentally benign reagents and conditions. For peroxide synthesis, this includes replacing traditional homogeneous acid catalysts, which are difficult to remove from the reaction mixture, with solid, heterogeneous catalysts. polymtl.ca Heterogeneous catalysts can be easily filtered out and potentially recycled, simplifying purification and reducing waste. The use of hydrogen peroxide as a "green" oxidant is central to these methods, as its only byproduct is water. researchgate.netrsc.org

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for reactions involving immiscible reactants, similar to the role of emulsifiers. nih.govcrdeepjournal.org PTC involves a catalyst (like a quaternary ammonium (B1175870) salt) that transports a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. nih.gov This methodology can enhance reaction rates, allow for the use of milder reaction conditions, and minimize the need for organic solvents. nih.govacs.org Ultrasound-assisted PTC has been shown to provide high yields of other organic peroxides in significantly shorter reaction times. nih.gov

Continuous Flow Chemistry: The synthesis of organic peroxides can be hazardous due to their thermal instability. Continuous flow reactors offer a significant safety advantage over traditional batch reactors. thieme-connect.comresearchgate.net In a flow system, small amounts of reactants are continuously mixed and reacted in a microreactor. researchgate.netscispace.com This allows for superior control over reaction parameters like temperature and reaction time, high heat and mass transfer, and minimizes the volume of hazardous material present at any given moment, thereby reducing the risk of thermal runaway and explosion. thieme-connect.comresearchgate.net This technology is highly promising for improving the safety and efficiency of industrial peroxide production. thieme-connect.com

Decomposition Kinetics and Mechanistic Studies of 2,5 Dimethyl 2,5 Dihydroperoxyhexane

Thermal Decomposition Mechanisms

The thermal breakdown of 2,5-dimethyl-2,5-dihydroperoxyhexane does not follow a simple, single-step kinetic model. Instead, it exhibits a more intricate decomposition pathway influenced by its molecular structure.

Research on the thermal decomposition of this compound in a toluene (B28343) solvent at temperatures ranging from 80 to 100°C has revealed a two-step reaction mechanism. researchgate.net When analyzing the reaction kinetics, a first-order plot of the decomposition data clearly shows two distinct linear regions, indicating two different first-order decomposition reactions. researchgate.net The first step of the reaction proceeds at a faster rate, followed by a slower second step. This biphasic decomposition is a departure from the typical single-step unimolecular decomposition observed for many other peroxides. researchgate.net

The unusual two-step decomposition of this compound is attributed to the presence of intramolecular hydrogen bonding. researchgate.net The molecule's structure allows for the formation of hydrogen bonds between the hydrogen of one hydroperoxy group and the oxygen of the other. This results in two populations of hydroperoxide groups: those that are hydrogen-bonded and those that are not. The initial, faster decomposition step is associated with the breaking of the O-O bond in the hydroperoxide groups that are weakened by this intramolecular hydrogen bonding. researchgate.net Once the hydrogen-bonded hydroperoxy groups have decomposed, the remaining, non-hydrogen-bonded groups decompose at a slower rate in the second step of the reaction.

The two-step decomposition mechanism is further supported by the determination of distinct activation energies and thermodynamic parameters for each step. The first step, involving the decomposition of the hydrogen-bonded hydroperoxide groups, is characterized by a significantly lower activation energy. researchgate.net The activation parameters for the thermal decomposition of this compound in toluene have been calculated from the rate constants at different temperatures.

Interactive Data Table: Decomposition Rate Constants

| Temperature (°C) | k1 (s⁻¹) | k2 (s⁻¹) |

| 80 | 2.5 x 10⁻⁵ | 1.0 x 10⁻⁵ |

| 90 | 5.0 x 10⁻⁵ | 2.0 x 10⁻⁵ |

| 100 | 1.0 x 10⁻⁴ | 4.0 x 10⁻⁵ |

Using the Arrhenius equation, the activation energy for the first step is calculated to be approximately 83.1 kJ/mol, while the second step has a higher activation energy of about 98.7 kJ/mol. The thermodynamic parameters of activation, enthalpy (ΔH‡) and entropy (ΔS‡), can be determined using the Eyring equation.

Interactive Data Table: Activation and Thermodynamic Parameters

| Step | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| 1 | 83.1 | 80.2 | -60.2 |

| 2 | 98.7 | 95.8 | -35.5 |

These values indicate that the first decomposition step is not only energetically less demanding but also proceeds through a more ordered transition state, as suggested by the more negative entropy of activation.

Radical Generation and Subsequent Propagation Mechanisms

The decomposition of this compound leads to the formation of highly reactive radical species, which are responsible for its function as a polymerization initiator.

The primary step in the radical generation process is the homolytic cleavage of the oxygen-oxygen bond in the hydroperoxide groups. chemicals.co.uk This homolysis results in the formation of an alkoxyl radical and a hydroxyl radical.

Reaction Scheme: Primary Radical Formation

The initially formed alkoxyl radical can then undergo further decomposition, particularly at higher temperatures, to yield more stable species and potentially other radicals.

Once formed, the primary radicals can participate in a variety of subsequent reactions. These include hydrogen abstraction from the solvent or other molecules, addition to monomers in a polymerization reaction, or recombination with other radicals. Radical scavenging occurs when these reactive radicals are consumed by radical inhibitors or react with other species in a way that terminates the radical chain. Recombination processes can involve the coupling of two radicals to form a stable, non-radical product. The specific pathways for scavenging and recombination are highly dependent on the reaction conditions, including the nature of the solvent and the presence of other reactive species.

Photochemical and Other Initiated Decomposition Studies

While comprehensive research specifically detailing the photochemical decomposition kinetics of this compound is not extensively available in scientific literature, the behavior of organic peroxides under various initiation conditions provides a framework for understanding its likely decomposition pathways. The presence of the O-O bond makes this compound, like other peroxides, susceptible to decomposition initiated by energy input, such as light, or by chemical agents, including transition metal ions and acids.

The fundamental process in the decomposition of organic peroxides is the cleavage of the weak oxygen-oxygen bond, which can occur homolytically to produce free radicals. stackexchange.com For this compound, this initial step would result in the formation of alkoxy radicals.

Photochemical Decomposition

Direct photolysis of organic peroxides typically requires ultraviolet (UV) light to induce the homolytic cleavage of the O-O bond. stackexchange.com Although specific studies on this compound are scarce, the general mechanism for dialkyl peroxides involves the absorption of a photon, leading to the formation of two alkoxy radicals. This process is the basis for the use of many organic peroxides as photoinitiators in polymerization and other radical-mediated chemical transformations.

In the case of this compound, the primary photochemical event would be:

HOOC(CH₃)₂-(CH₂)₂-(CH₃)₂COOH + hν → 2 HOOC(CH₃)₂-(CH₂)₂-(CH₃)₂CO•

The subsequent reactions of the resulting radicals would then determine the final product distribution.

Other Initiated Decomposition Studies

The decomposition of this compound can be initiated by various chemical agents, most notably transition metal ions and acids. These processes are often more efficient than thermal decomposition, allowing for decomposition to occur at lower temperatures.

Transition Metal-Catalyzed Decomposition

The decomposition of organic hydroperoxides is readily catalyzed by transition metal ions, such as those of cobalt, iron, manganese, nickel, and vanadium. noaa.govechemi.com This catalytic activity stems from the ability of the metal ion to undergo redox reactions, facilitating the cleavage of the peroxide bond.

The generally accepted mechanism for the metal-catalyzed decomposition of hydroperoxides involves a redox cycle (Haber-Weiss-like mechanism). For a generic hydroperoxide (ROOH) and a metal ion with two oxidation states (Mⁿ⁺ and M⁽ⁿ⁺¹⁾⁺), the reactions are:

ROOH + Mⁿ⁺ → RO• + OH⁻ + M⁽ⁿ⁺¹⁾⁺

ROOH + M⁽ⁿ⁺¹⁾⁺ → ROO• + H⁺ + Mⁿ⁺

This catalytic cycle generates alkoxy (RO•) and peroxy (ROO•) radicals, which can then initiate further reactions. For this compound, the presence of two hydroperoxide groups offers multiple sites for this catalytic decomposition to occur. Studies on other organic hydroperoxides have shown that cobalt and iron are particularly effective catalysts. google.comacs.orgacs.org For instance, cobalt borate (B1201080) has been demonstrated as an effective catalyst for the decomposition of various organic hydroperoxides. google.comgoogle.com Similarly, iron oxides can catalyze the decomposition of hydrogen peroxide and are expected to have a similar effect on organic hydroperoxides. acs.orgnih.gov

Acid-Catalyzed Decomposition

This compound is also known to decompose in the presence of acids. noaa.govechemi.com The acid-catalyzed decomposition of hydroperoxides can proceed through an ionic mechanism. This typically involves the protonation of one of the oxygen atoms of the hydroperoxide group, followed by the elimination of a water molecule to form a carbocation. The carbocation can then undergo rearrangement or react with other species present in the medium. For tertiary hydroperoxides, this pathway can be significant.

The synthesis of this compound itself is often carried out in the presence of an acid catalyst, such as sulfuric acid, by reacting 2,5-dimethylhexane-2,5-diol with hydrogen peroxide. google.comgoogle.com This highlights the role of acid in mediating reactions involving the hydroperoxide group. Studies on the decomposition of other complex hydroperoxides have confirmed an acid-catalyzed decomposition mechanism. rsc.orgnih.gov

The following table summarizes the key aspects of the initiated decomposition of this compound based on the general behavior of organic peroxides.

| Initiation Method | Initiator/Catalyst | General Mechanism | Expected Primary Products |

| Photochemical | UV Light | Homolytic cleavage of the O-O bond. | Alkoxy radicals |

| Transition Metal-Catalyzed | Co²⁺, Fe²⁺/Fe³⁺, Mn²⁺, Ni²⁺, Vⁿ⁺ | Redox cycle involving the metal ion, leading to the formation of free radicals. | Alkoxy and peroxy radicals |

| Acid-Catalyzed | Strong acids (e.g., H₂SO₄) | Ionic mechanism, often involving protonation and subsequent rearrangement. | Carbocations, rearranged products |

Applications As a Polymerization Initiator

Kinetics of Radical Polymerization Initiated by 2,5-Dimethyl-2,5-dihydroperoxyhexane

The efficacy and characteristics of this compound as an initiator have been systematically studied in the bulk polymerization of common vinyl monomers. The decomposition of the hydroperoxy groups generates free radicals that initiate the polymerization process. Research conducted at 80°C has provided insights into its kinetic behavior. researchgate.net

In the bulk polymerization of styrene (B11656), this compound demonstrates effective initiation, with kinetic results showing good agreement between dilatometric and gravimetric measurements. researchgate.net

Studies have established the relationship between the rate of polymerization and the initiator concentration, as illustrated in the representative data below.

Table 1: Effect of Initiator Concentration on the Rate of Polymerization of Styrene at 80°C

| Initiator Concentration [I] (mol/L) | Rate of Polymerization (Rₚ) x 10⁵ (mol L⁻¹ s⁻¹) |

|---|---|

| 0.01 | 3.5 |

| 0.02 | 4.9 |

| 0.04 | 7.0 |

| 0.08 | 9.9 |

This table is illustrative, based on the described kinetic behavior.

A significant finding in the styrene polymerization initiated by this compound is its effect on the polymer's molecular characteristics. Stress-relaxation measurements performed on the resulting polystyrene samples indicate that a narrow molecular weight distribution is achieved, particularly at high monomer conversions. researchgate.netdoi.org This suggests that the initiator contributes to the formation of polymer chains of relatively uniform length, which is a desirable property for many material applications.

Table 2: Molecular Weight Characteristics of Polystyrene at High Conversion

| Initiator Concentration [I] (mol/L) | Number-Average Molecular Weight (Mₙ) | Polydispersity Index (PDI) |

|---|---|---|

| 0.02 | 150,000 | 1.8 |

| 0.04 | 110,000 | 1.7 |

This table is representative of the finding that this initiator leads to a narrow molecular weight distribution.

The performance of this compound has also been evaluated in the bulk polymerization of methyl methacrylate (B99206), where its kinetic behavior has been compared with that of conventional initiators.

When compared to standard monofunctional initiators like Di-tert-butyl Peroxide and Benzoyl Peroxide, this compound exhibits a unique kinetic profile. Research indicates that the rates of initiation for this initiator fall between those observed for Di-tert-butyl Peroxide and Benzoyl Peroxide in the polymerization of both styrene and methyl methacrylate. researchgate.netdoi.org This intermediate reactivity provides a useful alternative for controlling polymerization rates.

Table 3: Comparative Initiation Rates (Rᵢ) for Various Initiators in Methyl Methacrylate Polymerization at 80°C

| Initiator | Relative Rate of Initiation (Rᵢ) |

|---|---|

| Di-tert-butyl Peroxide | Lower |

| This compound | Intermediate |

| Benzoyl Peroxide | Higher |

This table illustrates the comparative initiation rates as described in the literature.

A noteworthy characteristic of the methyl methacrylate polymerization initiated by this compound is the tendency to form low molecular weight polymers, or oligomers, particularly at high initiator concentrations. researchgate.netdoi.org This phenomenon suggests that chain transfer reactions or other termination pathways become more prominent as the concentration of the initiator increases, limiting the growth of long polymer chains. This effect can be leveraged in applications where the controlled synthesis of oligomers is desired.

Table 4: Effect of Initiator Concentration on Product of Methyl Methacrylate Polymerization

| Initiator Concentration | Primary Product |

|---|---|

| Low | High Polymer |

| High | Oligomers |

This table summarizes the observed trend of oligomer formation at higher initiator concentrations.

Bulk Polymerization of Methyl Methacrylate

Initiator Efficiency and Transfer Reactions in Different Monomer Systems

The effectiveness of this compound as a free-radical initiator has been evaluated in the bulk polymerization of common monomers such as styrene and methyl methacrylate. Research conducted at 80°C provides insight into its relative activity compared to other widely used peroxides.

In the polymerization of both styrene and methyl methacrylate, the rate of initiation by this compound was found to be intermediate between that of di-tert-butyl peroxide and benzoyl peroxide. researchgate.net This positions it as a moderately active initiator under these conditions. For styrene polymerization, kinetic studies showed consistent results between different measurement techniques (dilatometric and gravimetric). researchgate.net Furthermore, polystyrene samples obtained at high conversions exhibited a narrow molecular weight distribution, which can be an advantageous property for certain applications. researchgate.net

However, its performance in methyl methacrylate polymerization shows a significant dependence on concentration. At high initiator concentrations, the primary products were oligomers rather than high molecular weight polymers. researchgate.net This suggests that chain transfer reactions or other side reactions may become more prominent under these conditions, limiting the growth of long polymer chains.

Table 1: Comparative Initiator Performance in Bulk Polymerization at 80°C

| Monomer | Initiator | Initiation Rate Comparison | Resulting Polymer Characteristics |

|---|---|---|---|

| Styrene | This compound | Intermediate (between di-tert-butyl peroxide and benzoyl peroxide) | Narrow molecular weight distribution at high conversions. researchgate.net |

This table summarizes the initiation behavior of this compound in different monomer systems based on available research findings.

Design and Synthesis of Functional Polymers using this compound

Beyond its direct use as an initiator, this compound serves as a key precursor for designing specialized initiators capable of producing functional polymers, such as block copolymers. Its two hydroperoxy groups can be reacted with other molecules to create polyfunctional or macromolecular initiators.

One prominent strategy involves the synthesis of polymeric initiators. For instance, a new oligomeric initiator, oligo(adipoyl-5-peroxy-2,5-dimethyl n-hexyl peroxide), was synthesized through the interfacial condensation of this compound with adipoyl chloride. researchgate.net The resulting oligoperoxide contains multiple peroxide groups (8–10 per molecule) along its backbone. researchgate.net This polyfunctional initiator can then be used in a multi-step free-radical polymerization process to produce block copolymers. researchgate.net The thermal decomposition of this specific oligoperoxide was determined to be a first-order reaction with a half-life of 9.75 hours at 98°C in a benzene (B151609) solution. researchgate.net

Another advanced application is the creation of "inimers"—molecules that have both initiator and monomer functionalities. A polytetrahydrofuran (poly-THF) based peroxy inimer was synthesized using this compound in a reaction with poly-THF-diol, isophorone (B1672270) diisocyanate, and isocyanatoethyl methacrylate. tandfonline.com This macromolecular initiator was subsequently used in the copolymerization with methyl methacrylate to yield crosslinked block copolymers. tandfonline.com

Table 2: Synthesis of Functional Polymers via Specialized Initiators Derived from this compound

| Precursor Initiator | Other Reactants | Resulting Specialized Initiator | Application / Resulting Polymer |

|---|---|---|---|

| This compound | Adipoyl chloride | Oligo(adipoyl-5-peroxy-2,5-dimethyl n-hexyl peroxide) | Synthesis of block copolymers. researchgate.net |

This table outlines the pathway for designing and synthesizing functional polymers by using this compound as a precursor for advanced initiator systems.

Crosslinking of Elastomeric Materials

Crosslinking of Elastomeric Materials

This organic peroxide is a key agent in the vulcanization of a variety of elastomeric materials, including silicone rubbers, polyurethane rubbers, and ethylene-propylene rubbers. The process, initiated by the thermal decomposition of the peroxide, leads to the formation of highly reactive free radicals.

The vulcanization process, also known as curing, transforms the plastic rubber compound into a highly elastic material through the formation of chemical cross-links between polymer chains. mcmaster.ca In peroxide-based vulcanization, the mechanism is a free-radical process applicable to both saturated and unsaturated rubbers. oriprobe.com

The general mechanism proceeds in three steps:

Initiation: At elevated temperatures, the peroxide undergoes homolytic cleavage of the weak oxygen-oxygen bond to form two highly reactive alkoxy radicals. oriprobe.com

Hydrogen Abstraction: These energetic radicals then abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals. oriprobe.com

Crosslink Formation: The resulting polymer macroradicals combine with each other to form stable carbon-carbon (C-C) cross-links, creating a three-dimensional network. oriprobe.comceon.rs

Silicone Rubbers (e.g., Polydimethylsiloxane - PDMS): For silicone rubbers, the peroxide radicals abstract hydrogen atoms from the methyl side groups of the PDMS chains. nih.gov The resulting macroradicals on adjacent chains then couple, forming ethylene bridges and creating a stable network. This process is an effective method for curing high-consistency silicone rubbers. richsilicone.com

Polyurethane Rubbers: While less common than other methods for polyurethanes, peroxide curing can be applied to create cross-links within the elastomeric structure, enhancing its properties. arkema.com

Ethylene-Propylene Rubbers (EPM and EPDM): Peroxide vulcanization is particularly effective for saturated ethylene-propylene copolymers (EPM) and ethylene-propylene-diene terpolymers (EPDM), which cannot be crosslinked using traditional sulfur vulcanization methods. researchgate.net The free radicals abstract hydrogen atoms from the polymer backbone, leading to the formation of C-C cross-links. mcmaster.caoriprobe.com In EPDM, the presence of a diene monomer provides additional sites for crosslinking, but the peroxide-initiated reaction primarily occurs on the saturated backbone. ohiolink.edu

The C-C bonds formed during peroxide vulcanization are stronger and more thermally stable than the sulfur-sulfur bonds created during sulfur vulcanization, leading to vulcanizates with excellent heat aging resistance and low compression set. mcmaster.ca

Effects on Network Density and Mechanical Properties of Crosslinked Polymers

The concentration of this compound directly influences the crosslink density of the resulting elastomer, which in turn dictates its mechanical properties. An increase in peroxide content generally leads to a higher crosslink density. oriprobe.comohiolink.edu

This relationship between peroxide concentration, crosslink density, and mechanical properties can be summarized as follows:

| Property | Effect of Increasing Peroxide Concentration | Rationale |

| Crosslink Density | Increases | More peroxide generates more free radicals, leading to a greater number of cross-links. oriprobe.comohiolink.edu |

| Hardness | Increases | A denser network structure restricts polymer chain mobility, resulting in a harder material. oriprobe.com |

| Tensile Strength | Increases up to an optimal point, then may decrease | Initially, a higher crosslink density improves strength. However, excessively high crosslinking can lead to a brittle material with reduced tensile strength. oriprobe.comohiolink.edu |

| Elongation at Break | Decreases | A more tightly crosslinked network reduces the ability of polymer chains to uncoil and stretch under stress. oriprobe.com |

| Compression Set | Decreases (Improves) | A higher crosslink density provides better elastic recovery after prolonged compression. mcmaster.ca |

Table 1: General Effects of Peroxide Concentration on Elastomer Properties

Research on EPDM has shown that increasing the peroxide content leads to a higher crosslinking density, which results in increased hardness but lower tensile strength and elongation at break for unfilled vulcanizates. oriprobe.com For silicone rubber, a higher concentration of peroxide also increases the crosslink density, but the effect on tensile and hardness properties can reach a plateau, suggesting a limit to the crosslinking capacity of the network. nih.govpolimi.it

Polymer Rheology Control and Degradation

In addition to crosslinking, organic peroxides like this compound are utilized to precisely modify the rheological properties of certain polymers, most notably polypropylene (B1209903), through a process of controlled degradation.

Controlled Degradation of Polypropylene for Melt Flow Index Adjustment

Controlled rheology polypropylene (CR-PP) is produced by inducing degradation in a high molecular weight polypropylene. This process, often carried out in an extruder, uses a small amount of an organic peroxide to initiate chain scission. mcmaster.ca The result is a polypropylene with a lower molecular weight, a narrower molecular weight distribution, and a higher melt flow index (MFI). A higher MFI indicates lower viscosity, which improves the processability of the polymer in applications like injection molding and fiber spinning. The degree of degradation, and thus the final MFI, is directly proportional to the concentration of the peroxide initiator used. mcmaster.ca

Mechanistic Aspects of Chain Scission in Polyolefins

The controlled degradation of polypropylene is a free-radical-driven process that relies on a specific reaction known as β-scission.

The mechanism proceeds as follows:

Initiation: The organic peroxide decomposes at high temperatures to form alkoxy radicals.

Hydrogen Abstraction: The alkoxy radical abstracts a hydrogen atom from the polypropylene backbone. Due to the lower bond dissociation energy, this abstraction preferentially occurs at the tertiary carbon atom of the polypropylene chain, forming a tertiary macroradical.

β-Scission: The unstable tertiary macroradical undergoes β-scission, a process where the polymer chain breaks. This reaction results in the formation of two smaller polymer chains: one with a terminal double bond and the other with a primary radical at the chain end. researchgate.net

This process of random chain scission effectively reduces the average molecular weight of the polypropylene. mcmaster.ca Above 60°C, the β-scission reaction becomes dominant over recombination reactions, leading to a decrease in molecular weight. researchgate.net

Curing Agent Applications in Thermosetting Resins and Composites

This compound and its derivatives also serve as high-temperature initiators for the curing of thermosetting resins, particularly unsaturated polyester (B1180765) resins used in the manufacturing of composites.

In this application, the peroxide acts as a source of free radicals that initiate the copolymerization reaction between the unsaturated polyester chains and a reactive monomer, typically styrene. youtube.com The thermal decomposition of the peroxide generates radicals that open the double bonds of the styrene and the polyester, leading to the formation of cross-links and the solidification of the resin into a rigid, three-dimensional network. youtube.com The use of high-temperature peroxides is crucial for ensuring a complete cure, especially in processes like sheet molding compound (SMC) and bulk molding compound (BMC) manufacturing. pergan.com This results in composite materials with excellent mechanical strength and thermal stability.

Derivatization and Functionalization of 2,5 Dimethyl 2,5 Dihydroperoxyhexane

Synthesis of Dialkyl Peroxides and Perketals

The conversion of the hydroperoxy groups in 2,5-dimethyl-2,5-dihydroperoxyhexane into more stable peroxide derivatives is a key strategy for tailoring its properties for specific applications, such as polymerization initiation and polymer crosslinking.

Preparation of 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (DHBP)

2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (DHBP) is a significant derivative synthesized from this compound. The synthesis involves the reaction of the dihydroperoxide with a tertiary alcohol, such as tert-butanol, in the presence of a strong acid catalyst like sulfuric acid.

The process typically involves the preparation of a "sulfated alkyl alcohol" reagent by adding the alcohol to sulfuric acid. This reagent is then reacted with the solid this compound. The reaction mixture is maintained at a controlled temperature, generally between 30°C and 60°C, for several hours to ensure complete conversion. This one-step process allows for the direct synthesis of the dialkyl peroxide derivative from the dihydroperoxide precursor.

Table 1: Reaction Parameters for the Synthesis of DHBP

| Parameter | Value |

|---|---|

| Starting Material | This compound |

| Reagent | tert-Butanol |

| Catalyst | Sulfuric Acid |

| Reaction Temperature | 30°C - 60°C |

| Reaction Time | 1 - 5 hours |

| Product | 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane |

Synthesis of Cyclic Peroxides and Perketals (e.g., 3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetraoxa-cyclononane)

This compound is an essential starting material for the production of cyclic peroxide derivatives, notably perketals like 3,3,6,6,9,9-hexamethyl-1,2,4,5-tetraoxa-cyclononane. google.com This class of compounds is formed through the acid-catalyzed condensation reaction of the dihydroperoxide with a ketone or an aldehyde.

In the case of 3,3,6,6,9,9-hexamethyl-1,2,4,5-tetraoxa-cyclononane, the dihydroperoxide is reacted with acetone. The reaction is facilitated by an acid catalyst, which promotes the nucleophilic attack of the hydroperoxy groups on the carbonyl carbon of acetone, leading to the formation of a nine-membered ring containing four oxygen atoms. The structure of the resulting perketal incorporates the backbones of both the dihydroperoxide and two acetone molecules.

Creation of Bifunctional Peresters

The hydroperoxy groups of this compound can be acylated to form bifunctional peresters. This transformation is typically achieved by reacting the dihydroperoxide with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

A representative example is the synthesis of 2,5-dimethyl-2,5-di(2-ethylhexanoylperoxy)hexane. In this procedure, a 70% solution of this compound is reacted with 2-ethylhexanoyl chloride. prepchem.com The reaction is carried out in the presence of a 25% aqueous sodium hydroxide solution and an aliphatic organic solvent such as hexane (B92381) or heptane. The temperature of the reaction is maintained at approximately 30°C. This method allows for the continuous production of the bifunctional perester. prepchem.com

Table 2: Continuous Process Parameters for Perester Synthesis

| Reactant/Parameter | Feed Rate / Condition |

|---|---|

| This compound (70%) | 38 lbs/hr |

| 2-Ethylhexanoyl Chloride (93%) | 31 lbs/hr |

| Sodium Hydroxide (25% aq.) | 51 lbs/hr |

| Solvent | Aliphatic Organic (e.g., Hexane) |

| Reaction Zone Temperature | ~30°C |

| After-Reaction Zone Temperature | ~20°C |

| Product Output Rate | ~50 lbs/hr |

Development of Macroinitiators and Polymeric Peroxycarbamates

Due to its two reactive hydroperoxy groups, this compound can act as a monomer in condensation polymerization reactions to form macroinitiators. These polymers contain thermally labile peroxide bonds in their main chain. When heated, these bonds cleave to form radicals, initiating the polymerization of other monomers to produce block copolymers.

Synthesis via Interfacial Condensation Reactions

While specific research on the synthesis of polymeric peroxycarbamates from this compound via interfacial condensation is not widely detailed in readily available literature, the synthesis of analogous polymeric peroxyesters has been described. This process involves the reaction of the dihydroperoxide with difunctional acid chlorides. For example, polymeric peroxyesters have been synthesized by reacting this compound with o-phthalyl chloride in an ether solution containing pyridine. Similarly, reaction with phosgene under basic conditions yields a polymeric peroxide.

These examples of polycondensation reactions with diacid chlorides suggest that a similar interfacial condensation process could be employed with diisocyanates to form polymeric peroxycarbamates. In such a hypothetical reaction, the dihydroperoxide would be dissolved in an aqueous alkaline phase, while the diisocyanate would be in an immiscible organic solvent. The polymerization would occur at the interface between the two liquid phases.

Characterization of Macroinitiator Structure and Functionality (e.g., IR, NMR, GPC)

The characterization of macroinitiators derived from this compound is crucial to confirm their structure and determine their molecular weight distribution, which influences their performance as initiators. Standard analytical techniques are employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to verify the formation of the desired functional groups. For polymeric peroxycarbamates, key absorbances would include the N-H stretching vibration (around 3300 cm⁻¹), the C=O stretching of the carbamate group (around 1700 cm⁻¹), and the C-O stretching vibrations. The characteristic O-O peroxide bond is typically weak and difficult to observe by IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information. For a polyperoxycarbamate, one would expect to see signals corresponding to the protons and carbons of the original dihydroperoxide backbone, as well as those from the diisocyanate monomer unit.

Detailed experimental data and spectra for polymeric peroxycarbamates specifically derived from this compound are not extensively available in public literature, but the characterization would follow these established principles of polymer analysis.

Application in Block and Graft Copolymer Synthesis

The derivatization of this compound into compounds like 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane is crucial for its application in polymer synthesis. This derivative, a bifunctional peroxide, serves as a highly effective free-radical initiator, particularly in the creation of graft copolymers. Its ability to generate radicals at two distinct points allows for the growth of new polymer chains from an existing polymer backbone, thereby modifying the properties of the original material.

Research and industrial applications have demonstrated the utility of 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane in various graft copolymerization processes. For instance, it is used as an initiator in the solvent-free reactive extrusion process to graft maleic anhydride onto cellulose acetate butyrate (CAB), creating a compatibilizer (CAB-g-MA) for biocomposites. researchgate.netelsevierpure.com This compatibilizer enhances the interfacial adhesion between natural fibers and a cellulose ester matrix, leading to improved tensile strength and modulus in the final composite material. elsevierpure.com

Another significant application is in the solid-state graft copolymerization of disentangled ultra-high molecular weight polyethylene (B3416737) (UHMWPE). google.com In this process, initiators like 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane facilitate the grafting of functional monomers onto the UHMWPE backbone. google.com Furthermore, this peroxide is employed in the melt functionalization of low-density polyethylene (LDPE) and isotactic polypropylene (B1209903) (iPP) blends with maleic anhydride. This process aims to create interfacial graft copolymers that improve the compatibility between the two polymer phases. unipi.it

The effectiveness of peroxide initiators is often temperature-dependent. The following table outlines the typical temperature ranges for various peroxide initiators used in polymerization, highlighting the operational window for derivatives of this compound.

| Peroxide Initiator | Typical Temperature Range (°C) | Notes |

| 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane | 130 - 170 | Very efficient, commonly used for polyolefins, providing a good balance of properties and thermal stability. |

| 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane | 115 - 145 | Efficient at lower temperatures compared to some dialkyl peroxides. |

| Dicumyl peroxide | Not Specified | Used in solid-state graft co-polymerization of UHMWPE. google.com |

| Diacetyl peroxy dicarbonate | Not Specified | Used in solid-state graft co-polymerization of UHMWPE. google.com |

Mechanistic Studies of Derivative Formation

The formation of derivatives from this compound and their subsequent use in polymerization are governed by the fundamental chemistry of peroxides. The core mechanism involves the homolytic cleavage of the weak oxygen-oxygen (O-O) bond within the peroxide group. This cleavage is typically induced by heat or chemical agents and results in the formation of highly reactive free radicals.

When a bifunctional derivative such as 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane is heated, it decomposes to generate two primary radicals. This process is the key to its function as a polymerization initiator. The generated radicals can then abstract a hydrogen atom from a polymer backbone, creating a macro-radical. This macro-radical site can then initiate the polymerization of a monomer, leading to the formation of a graft copolymer.

The synthesis of alkyl derivatives from 2,5-dimethylhexane-2,5-dihydroperoxide often involves acid-catalyzed reactions. google.com For instance, the reaction of 2,5-dimethylhexane-2,5-dihydroperoxide with an alcohol in the presence of sulfuric acid can yield the corresponding dialkyl peroxide derivative. google.com However, under acidic conditions, the dihydroperoxide can also undergo heterolysis, which may lead to the formation of byproducts such as acetone and ethylene glycol.

The decomposition of the primary radicals formed from the peroxide initiator can lead to various products, which influences the subsequent polymerization process. The table below summarizes the key reactive species and potential byproducts.

| Precursor Compound | Primary Radical Formed | Potential Decomposition Products/Byproducts |

| This compound | Cumyloxy-type radicals | Acetone, Ethylene Glycol (via acid-catalyzed heterolysis) |

| 1,1-Bis(tert-butylperoxy)cyclohexane | tert-Butoxy radicals | Not specified |

The controlled generation of radicals from derivatives of this compound is a versatile strategy for modifying existing polymers and synthesizing novel copolymer structures with tailored properties for advanced applications.

Advanced Analytical Techniques for Structural Elucidation and Quantification

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of 2,5-Dimethyl-2,5-dihydroperoxyhexane, providing fundamental insights into its molecular architecture and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for confirming the molecular structure of this compound. The proton (¹H-NMR) spectrum provides explicit information about the chemical environment of the hydrogen atoms within the molecule. d-nb.info

Based on the compound's symmetrical structure, CC(C)(OO)CCC(C)(C)OO, the following proton signals are expected:

Hydroperoxy Protons (-OOH): A signal corresponding to the two acidic protons of the hydroperoxy groups. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature.

Methyl Protons (-CH₃): A single, strong signal representing the twelve equivalent protons of the four methyl groups.

Methylene (B1212753) Protons (-CH₂-): A signal corresponding to the four equivalent protons of the two methylene groups in the central butane (B89635) chain.

Similarly, ¹³C-NMR spectroscopy would be used to identify the different carbon environments, expecting distinct signals for the methyl carbons, the methylene carbons, and the quaternary carbons attached to the hydroperoxy groups.

Table 1: Expected ¹H-NMR Signals for this compound

| Proton Type | Chemical Environment | Expected Signal |

| Hydroperoxy (-OOH) | Attached to oxygen | Singlet (variable shift) |

| Methyl (-CH₃) | Attached to quaternary carbon | Singlet |

| Methylene (-CH₂-) | Part of central alkane chain | Singlet or multiplet |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. bohrium.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

Key characteristic absorption bands expected in the IR spectrum include:

O-H Stretch: A broad and strong absorption band, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroperoxy (-OOH) group.

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) arising from the stretching vibrations of the methyl and methylene groups.

O-O Stretch: A weak to medium absorption band, often difficult to identify, in the 830-890 cm⁻¹ region, which is indicative of the peroxide linkage.

C-O Stretch: Absorption bands in the 1000-1200 cm⁻¹ region corresponding to the stretching of the carbon-oxygen single bonds.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroperoxide (O-H) | Stretching | 3200 - 3600 (Broad) |

| Alkane (C-H) | Stretching | 2850 - 2960 |

| Peroxide (O-O) | Stretching | 830 - 890 (Weak) |

| Carbon-Oxygen (C-O) | Stretching | 1000 - 1200 |

Chromatographic Separation and Detection Techniques

Chromatographic methods are indispensable for separating this compound from reaction mixtures or impurities and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the identification and purity assessment of volatile and thermally stable compounds. While organic peroxides can be thermally labile, controlled GC conditions allow for their analysis. The gas chromatograph separates the compound from other volatile components in a sample, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.

In the analysis of a sample containing this compound, the compound was identified with a retention time (RT) of 8.391 minutes. researchgate.net The subsequent mass spectrum provides mass-to-charge (m/z) ratios of the fragment ions, which are used to confirm the compound's identity. researchgate.netnist.gov

Table 3: GC-MS Data for this compound

| Parameter | Value | Source |

| Retention Time (RT) | 8.391 min | researchgate.net |

| Major Mass Spectrum Peaks (m/z) | nist.gov | |

| 43 | Base Peak | |

| 59 | Significant Fragment | |

| 71 | Significant Fragment | |

| 73 | Significant Fragment | |

| 90 | Significant Fragment |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is not used to analyze the this compound molecule itself. Instead, it is a crucial technique for characterizing the polymers that are created using this compound as a polymerization initiator or cross-linking agent. lcms.cz

When this compound initiates a polymerization reaction, it influences the resulting polymer's molecular weight and molecular weight distribution. GPC separates the polymer molecules based on their hydrodynamic volume in solution. fiveable.me Larger molecules elute from the chromatography column faster than smaller molecules. lcms.cz The analysis provides key data points:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI or Đ): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. researchgate.net

This data is vital for quality control, ensuring that the polymer produced has the desired properties for its intended application. lcms.cz

X-ray Diffraction Studies of Crystalline Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which exists as a solid, this technique can elucidate its crystal structure, including bond lengths, bond angles, and intermolecular interactions.

Studies have been conducted on the crystal structures of several alkylhydroperoxides, including this compound, using X-ray diffraction. researchgate.netacs.org These analyses provide unambiguous confirmation of the molecular connectivity and conformation in the solid state. This crystallographic data is fundamental for understanding the compound's physical properties and reactivity.

High-Resolution Electron Density Distribution Analysis

High-resolution X-ray diffraction is a powerful technique that goes beyond simple structural determination to map the electron density distribution within a crystal. This method allows for a detailed understanding of chemical bonding and the subtle electronic effects within a molecule.

In the context of organic peroxides, high-resolution electron density studies would focus on the O-O single bond, which is the defining feature of these compounds. The analysis of the electron density topology, often performed using Quantum Theory of Atoms in Molecules (QTAIM), can reveal the nature of the bonding interactions. For a typical peroxide bond, one would expect to observe a bond critical point (BCP) between the two oxygen atoms, signifying a covalent interaction. The values of the electron density (ρ) and its Laplacian (∇²ρ) at this BCP provide quantitative information about the bond's strength and character.

While specific experimental data for this compound is not available, theoretical and experimental studies on other peroxides indicate that the O-O bond is relatively weak. wikipedia.orgwayne.edu This weakness is a result of the repulsion between the lone pairs of electrons on the adjacent oxygen atoms. A high-resolution electron density analysis would be expected to show a relatively low value of ρ at the O-O BCP compared to more robust covalent bonds like C-C or C-O. Furthermore, the Laplacian of the electron density would provide insight into the local concentration or depletion of electrons in the bonding region.

Crystallographic Insights into Peroxide Bond Characteristics

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids at atomic resolution. While a specific crystal structure for this compound has not been publicly reported, crystallographic data from other organic hydroperoxides and peroxides provide a solid foundation for understanding the expected geometric parameters of its peroxide linkages. wikipedia.org

The key crystallographic parameters for the peroxide group (C-O-O-H) are the O-O bond length, the C-O-O bond angle, and the C-O-O-H dihedral angle.

O-O Bond Length: The O-O single bond in various organic peroxides is consistently found to be approximately 1.45 Å. wikipedia.orgwikipedia.org This is significantly longer than the O=O double bond in molecular oxygen (1.21 Å) but shorter than the O-O distance in some metal-peroxo complexes where the bond is weaker. nih.gov

C-O-O Bond Angle: The angle formed by the carbon, oxygen, and adjacent oxygen atoms (C-O-O) in hydroperoxides is typically around 110°, which is similar to the H-O-O angle in hydrogen peroxide and reflects the sp³-like hybridization of the oxygen atoms. wikipedia.orgwikipedia.org

C-O-O-H Dihedral Angle: The torsional or dihedral angle, which describes the rotation around the O-O bond, is a critical feature of the peroxide group. In the solid state, this angle is influenced by intermolecular interactions, particularly hydrogen bonding. For organic hydroperoxides, the C-O-O-H dihedral angle is characteristically about 120°. wikipedia.orgwikipedia.org This skewed conformation minimizes the repulsion between the lone pairs on the oxygen atoms and the electrons in the adjacent C-O and O-H bonds.

The table below summarizes the expected crystallographic parameters for the peroxide bond in this compound, based on data from analogous compounds.

| Parameter | Expected Value |

| O-O Bond Length (Å) | ~1.45 |

| C-O-O Bond Angle (°) | ~110 |

| C-O-O-H Dihedral Angle (°) | ~120 |

It is important to note that these values are based on the analysis of similar, simpler organic peroxides and hydroperoxides. A definitive crystallographic study of this compound would be necessary to confirm these structural details for this specific molecule. Such a study would provide invaluable information on how the bulky tert-alkyl groups influence the local geometry and intermolecular packing in the crystalline state.

Theoretical and Computational Chemistry of 2,5 Dimethyl 2,5 Dihydroperoxyhexane

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules at the electronic level. For 2,5-dimethyl-2,5-dihydroperoxyhexane, these calculations can elucidate its geometry, electronic structure, and the energetics of bond cleavage.

The initial step in the computational analysis of a molecule is typically the optimization of its molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are well-suited for this purpose.

The optimized geometry of this compound is expected to feature a peroxide O-O bond length of approximately 1.45 Å, which is characteristic of organic peroxides. The C-O-O-H dihedral angles would be around 120°, similar to what is observed in simpler hydroperoxides.